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Compound of Interest

Compound Name: Boc-N-Me-Orn(Fmoc)-OH

Cat. No.: B1383527 Get Quote

In the landscape of modern peptide chemistry and drug development, the demand for

sophisticated molecular tools that offer precision and control is paramount. Nα-Boc-Nα-methyl-

Nδ-Fmoc-L-ornithine, hereafter referred to as Boc-N-Me-Orn(Fmoc)-OH, represents such a

tool. It is a non-proteinogenic amino acid derivative meticulously designed for the synthesis of

complex and modified peptides. Its structure is distinguished by three critical features: an L-

ornithine backbone, strategic Nα-methylation, and an inverted orthogonal protection scheme

with a tert-butyloxycarbonyl (Boc) group on the α-amino position and a 9-

fluorenylmethoxycarbonyl (Fmoc) group on the side-chain δ-amino position.

This guide provides an in-depth analysis of the molecular architecture of Boc-N-Me-
Orn(Fmoc)-OH, exploring the rationale behind its design and the functional implications of

each component. We will dissect the interplay of its protecting groups, the conformational

impact of N-methylation, and its strategic application in Solid-Phase Peptide Synthesis (SPPS)

for creating novel peptide therapeutics and research probes.

Molecular Structure and Physicochemical
Properties
The foundational structure of Boc-N-Me-Orn(Fmoc)-OH is derived from L-ornithine, an amino

acid featuring a three-carbon side chain terminating in an amino group. The specific

modifications to this backbone confer its unique utility.
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The systematic name, N2-Boc-N5-Fmoc-N2-methyl-L-ornithine, precisely describes its

architecture:

L-Ornithine Core: The chiral center at the α-carbon is in the L-configuration, which is typical

for amino acids used in biological systems.

Nα-Boc and Nα-Methyl Groups: The α-amino group, the site of peptide bond formation, is

protected by an acid-labile Boc group. Crucially, this nitrogen is also methylated (N-Me). This

N-methylation is a key modification that imparts specific properties to the final peptide, such

as resistance to enzymatic degradation and conformational rigidity.

Nδ-Fmoc Group: The terminal amino group on the side chain (the δ-amino group) is

protected by a base-labile Fmoc group.

Carboxylic Acid: The C-terminus is a free carboxylic acid (-OH), ready for activation and

coupling to the N-terminus of a growing peptide chain, typically immobilized on a solid

support.
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Figure 1: Key Functional Groups of Boc-N-Me-Orn(Fmoc)-OH.
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Physicochemical Data
The key properties of Boc-N-Me-Orn(Fmoc)-OH are summarized in the table below, providing

essential information for experimental design and characterization.

Property Value Source(s)

CAS Number 233688-96-5

Molecular Formula C₂₆H₃₂N₂O₆

Molecular Weight 468.5 g/mol

IUPAC Name

(2S)-2-[(tert-butoxycarbonyl)

(methyl)amino]-5-(9H-fluoren-

9-

ylmethoxycarbonylamino)penta

noic acid

[1]

Synonym
N2-Boc-N5-Fmoc-N2-methyl-

L-ornithine

Appearance White to off-white powder [2]

The Inverted Orthogonal Protection Strategy
The primary advantage of this molecule lies in its "inverted" orthogonal protection scheme. In

conventional Fmoc-based SPPS, the Nα-amino group is protected by the base-labile Fmoc

group, while side chains are protected by acid-labile groups like Boc[3]. Boc-N-Me-Orn(Fmoc)-
OH reverses this for the ornithine side chain, enabling unique synthetic pathways.

Nα-Boc Protection: The Boc group is stable to the basic conditions (e.g., piperidine) used for

Fmoc removal but is readily cleaved by moderate to strong acids like trifluoroacetic acid

(TFA)[4]. In the context of this specific building block, the Boc group would typically be

removed during the final cleavage of the peptide from the resin.

Nδ-Fmoc Protection: The Fmoc group is stable to acid but is quantitatively removed by

secondary amines like piperidine[3][5]. This allows the selective deprotection of the ornithine
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side chain while the peptide is still attached to the solid support and the Nα-terminus of other

residues remains Fmoc-protected.

This orthogonal arrangement is a self-validating system; the specific chemical conditions for

removing one group have no effect on the other, ensuring high-fidelity synthesis. This selective

deprotection is the cornerstone for advanced peptide modifications such as:

On-resin side-chain modification: After selective removal of the side-chain Fmoc group, a

variety of molecules (e.g., fluorophores, fatty acids, or other peptides) can be conjugated to

the exposed δ-amino group.

Lactam Bridge Formation: The deprotected δ-amino group can be coupled with an activated

carboxylic acid group elsewhere in the peptide sequence (e.g., the C-terminus or an acidic

side chain like Asp or Glu) to form a cyclic, conformationally constrained peptide[3].

Boc-N-Me-Orn(Fmoc)-Peptide-Resin
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Figure 2: Orthogonal Deprotection of Boc-N-Me-Orn(Fmoc)-OH.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pdf.benchchem.com/557/Application_Notes_Incorporation_of_Fmoc_Orn_Boc_OH_into_Peptide_Sequences.pdf
https://www.benchchem.com/product/b1383527?utm_src=pdf-body-img
https://www.benchchem.com/product/b1383527?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1383527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Functional Impact of Nα-Methylation
The incorporation of an N-methyl group at the α-nitrogen is a powerful strategy in medicinal

chemistry to enhance the therapeutic potential of peptides.

Increased Proteolytic Stability: The methyl group provides steric hindrance around the

adjacent peptide bond, making it less susceptible to cleavage by proteases. This can

significantly increase the in vivo half-life of a peptide drug.

Conformational Constraint: N-methylation restricts the rotation around the peptide backbone,

reducing the number of available conformations. This can lock the peptide into a bioactive

conformation, potentially increasing receptor affinity and selectivity.

Improved Membrane Permeability: By replacing an amide N-H group (a hydrogen bond

donor) with an N-CH₃ group, the overall hydrogen bonding capacity of the peptide is

reduced. This can improve passive diffusion across cell membranes, enhancing oral

bioavailability or cellular uptake.

However, this modification is not without challenges. The steric bulk of the N-methyl group can

significantly slow down the kinetics of the coupling reaction during SPPS. This often

necessitates the use of stronger coupling reagents or longer reaction times to achieve

complete acylation.

Application in Solid-Phase Peptide Synthesis
(SPPS)
The use of Boc-N-Me-Orn(Fmoc)-OH in a standard Fmoc-based SPPS workflow requires

specific considerations due to its unique protecting group arrangement and N-methylation.

Experimental Protocol: Incorporation into a Peptide
Sequence

Resin Preparation: Start with a standard Fmoc-protected amino acid loaded onto a suitable

solid support (e.g., Rink Amide resin).
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Nα-Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in

dimethylformamide (DMF) to remove the N-terminal Fmoc group, exposing a free amine.

Activation of Boc-N-Me-Orn(Fmoc)-OH: In a separate vessel, dissolve Boc-N-Me-
Orn(Fmoc)-OH (typically 1.5-3 equivalents relative to resin loading) and a suitable coupling

reagent (e.g., HBTU, HATU) in DMF. Add a tertiary base such as diisopropylethylamine

(DIPEA) to activate the carboxylic acid.

Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction

to proceed for 1-4 hours. Due to the steric hindrance from N-methylation, a longer coupling

time is often required.

Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the

coupling reaction. A negative test indicates the absence of free primary amines.

Capping (Optional): If the coupling is incomplete, cap any unreacted N-termini with acetic

anhydride to prevent the formation of deletion sequences.

Continuation: The synthesis can now proceed by standard Fmoc-SPPS, where the next

Fmoc-protected amino acid is coupled to the N-methylated amine of the newly added

ornithine residue.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1383527?utm_src=pdf-body
https://www.benchchem.com/product/b1383527?utm_src=pdf-body
https://www.benchchem.com/product/b1383527?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1383527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Fmoc-AA-Resin
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Figure 3: Workflow for Incorporating Boc-N-Me-Orn(Fmoc)-OH in SPPS.
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Conclusion
Boc-N-Me-Orn(Fmoc)-OH is a highly specialized and powerful building block for peptide

chemists. Its structure is a testament to rational molecular design, combining N-methylation for

enhanced stability and an inverted orthogonal protection scheme for selective side-chain

modification. This unique combination allows researchers to construct sophisticated peptide

architectures, such as cyclic peptides and side-chain conjugates, that are inaccessible with

conventional amino acid derivatives. Understanding the interplay between its structural

components is crucial for leveraging its full potential in the development of next-generation

peptide-based therapeutics and advanced biochemical tools.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pdf.benchchem.com/557/Application_Notes_Incorporation_of_Fmoc_Orn_Boc_OH_into_Peptide_Sequences.pdf
https://www.bocsci.com/research-area/fmoc-vs-boc-choosing-the-right-amino-acid-derivative-for-your-peptide-synthesis.html
https://www.bocsci.com/research-area/why-fmoc-protected-amino-acids-dominate-solid-phase-peptide-synthesis.html
https://www.benchchem.com/product/b1383527#what-is-the-structure-of-boc-n-me-orn-fmoc-oh
https://www.benchchem.com/product/b1383527#what-is-the-structure-of-boc-n-me-orn-fmoc-oh
https://www.benchchem.com/product/b1383527#what-is-the-structure-of-boc-n-me-orn-fmoc-oh
https://www.benchchem.com/product/b1383527#what-is-the-structure-of-boc-n-me-orn-fmoc-oh
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1383527?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1383527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

